molecular formula C12H11F3N2O2 B510268 2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid CAS No. 692764-48-0

2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid

Cat. No.: B510268
CAS No.: 692764-48-0
M. Wt: 272.22g/mol
InChI Key: IGFGDQDQUNNVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of a trifluoromethyl group in the benzimidazole ring enhances its biological activity and stability, making it a compound of interest in various scientific research fields.

Scientific Research Applications

2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid has several scientific research applications:

Future Directions

The future directions for “2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid” and similar compounds could involve further exploration of their potential therapeutic uses, given the wide range of biological activities exhibited by imidazole-based compounds .

Preparation Methods

The synthesis of 2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the introduction of the trifluoromethyl group. The synthetic pathway generally proceeds through two main steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to achieve high yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The benzimidazole ring structure allows for binding to various biological targets, leading to its diverse pharmacological effects .

Comparison with Similar Compounds

2-(2-Trifluoromethyl-benzoimidazol-1-yl)-butyric acid can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

IUPAC Name

2-[2-(trifluoromethyl)benzimidazol-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O2/c1-2-8(10(18)19)17-9-6-4-3-5-7(9)16-11(17)12(13,14)15/h3-6,8H,2H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGFGDQDQUNNVEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C2=CC=CC=C2N=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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